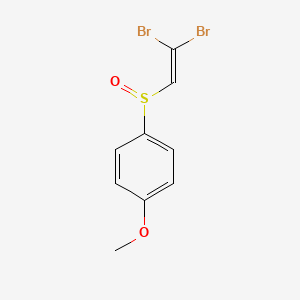
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene is an organosulfur compound that features both bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzenesulfinyl chloride with 2,2-dibromoethene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dibromoethene moiety can be reduced to an ethene group using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Zinc in acetic acid
Substitution: Amines, thiols
Major Products
Oxidation: 1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene
Reduction: 1-(Ethene-2-sulfinyl)-4-methoxybenzene
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene depends on its interaction with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dibromoethene moiety can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: An organobromine compound with similar bromine functional groups.
4-Methoxybenzenesulfinyl Chloride: A precursor in the synthesis of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene.
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene: An oxidized derivative of the compound.
Uniqueness
This compound is unique due to the presence of both sulfinyl and dibromoethene functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other research fields.
Properties
CAS No. |
91737-24-5 |
|---|---|
Molecular Formula |
C9H8Br2O2S |
Molecular Weight |
340.03 g/mol |
IUPAC Name |
1-(2,2-dibromoethenylsulfinyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8Br2O2S/c1-13-7-2-4-8(5-3-7)14(12)6-9(10)11/h2-6H,1H3 |
InChI Key |
LZGWZJXIQZWBHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















